N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
Overview
Description
“N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The pyrazole ring can be acylated using 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Alkylation: Finally, the diethyl groups can be introduced through alkylation using diethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Amino Derivatives: Reduction of the nitro group.
Substituted Pyrazoles: Through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as kinases.
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Investigated for anti-inflammatory, analgesic, and anticancer properties.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of “N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitro and sulfonamide groups could play crucial roles in binding interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the benzoyl and nitro groups.
N,N-diethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide: Lacks the 3,5-dimethyl groups.
Uniqueness
The presence of both the nitrobenzoyl and sulfonamide groups in “N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” makes it unique, potentially offering a combination of biological activities not found in simpler analogs.
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-6-19(7-2)27(25,26)16-12(4)18-20(13(16)5)17(22)14-9-8-10-15(11(14)3)21(23)24/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGQTJNWSUUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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